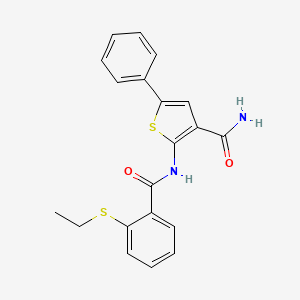

2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(2-ethylsulfanylbenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S2/c1-2-25-16-11-7-6-10-14(16)19(24)22-20-15(18(21)23)12-17(26-20)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFLXZYFWATUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the ethylthio group via a nucleophilic substitution reaction. The benzamido group can be introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, bromine

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Amine

Substitution: Nitro- or halogen-substituted derivatives

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its role as an inhibitor of the enzyme IKK-2 (IκB kinase 2). IKK-2 is crucial in the NF-κB signaling pathway, which regulates immune responses and inflammation. The inhibition of IKK-2 can be beneficial in treating various inflammatory diseases.

- Mechanism of Action : By inhibiting IKK-2, this compound can prevent the phosphorylation and degradation of IκB proteins, leading to reduced NF-κB activity. This action can decrease the expression of pro-inflammatory cytokines and other mediators involved in inflammatory processes .

Therapeutic Potential

The therapeutic implications of 2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide extend to several conditions:

- Inflammatory Diseases : It has shown promise in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis by modulating inflammatory pathways.

- Cancer Treatment : Given the role of NF-κB in cancer cell proliferation and survival, this compound may also be explored for its anticancer properties .

Case Study 1: Inhibition of Inflammatory Response

In a study investigating the effects of various thiophene derivatives on inflammatory markers, this compound was found to significantly reduce levels of TNF-alpha and IL-6 in vitro. These findings suggest its potential use as a therapeutic agent in managing chronic inflammatory conditions .

Case Study 2: Cancer Cell Line Studies

Research conducted on human cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells by inhibiting NF-κB signaling pathways. The results indicated a dose-dependent response, highlighting its potential as a lead compound for further development in oncology .

Data Tables

| Application Area | Details |

|---|---|

| Enzyme Target | IKK-2 |

| Primary Action | Inhibition of NF-κB signaling pathway |

| Diseases Targeted | Rheumatoid arthritis, inflammatory bowel disease, psoriasis |

| Potential Cancer Types | Breast cancer, colorectal cancer |

| Mechanism | Reduces pro-inflammatory cytokine production |

Mechanism of Action

The mechanism of action of 2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide would depend on its specific application. In a biological context, the compound could interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The ethylthio and benzamido groups could play a role in binding to the active site of an enzyme or receptor, while the thiophene and phenyl groups could contribute to the overall stability and specificity of the interaction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Ethylthio Role : In Demeton-S-methyl, the ethylthio group contributes to acetylcholinesterase inhibition, a mechanism critical to its pesticidal activity . In contrast, the ethylthio group in the target compound may enhance membrane permeability or modulate target binding without pesticidal activity.

- Core Structure: The thiophene-carboxamide scaffold differentiates the target compound from organophosphates (phosphate esters) and Schiff bases (imine ligands). This structural divergence suggests distinct reactivity and applications.

Toxicity and Pharmacokinetics

While toxicity data for the target compound are unavailable, comparisons with ethylthio-containing organophosphates highlight critical differences:

- Demeton-S-methyl : Classified as highly toxic (oral LD₅₀ in rats: ~2 mg/kg) due to irreversible acetylcholinesterase inhibition .

- Target Compound : The absence of a phosphate ester group likely reduces neurotoxic risk. Thiophene carboxamides generally exhibit lower acute toxicity, prioritizing them for therapeutic exploration.

Metal Coordination Potential

The Schiff base ligand in demonstrates that ethylthio groups can facilitate metal coordination (e.g., Zn²⁺ and Cd²⁺) via sulfur and nitrogen donors . However, the target compound’s benzamido-thiophene structure lacks the imine and pyridine groups necessary for strong metal chelation, limiting its utility in coordination chemistry.

Biological Activity

2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide is a compound belonging to the class of thiophene carboxamides, characterized by its unique structural components, including a thiophene ring, an ethylthio group, a benzamide moiety, and a phenyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes involved in inflammatory responses and cancer progression.

The compound's chemical structure can be represented as follows:

- IUPAC Name : 2-[(2-ethylsulfanylbenzoyl)amino]-5-phenylthiophene-3-carboxamide

- Molecular Formula : C20H18N2O2S2

- CAS Number : 952876-97-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The combination of the ethylthio and benzamide groups may facilitate binding to the active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene and phenyl groups contribute to the compound's stability and specificity in these interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Enzyme Inhibition : Thiophene carboxamide derivatives have been reported as inhibitors of IKK-2 (IκB kinase 2), which plays a crucial role in inflammatory responses and cancer progression. This suggests that the compound may have therapeutic potential in treating inflammatory diseases and cancers.

- Antioxidant Activity : The presence of the thiophene ring may enhance the antioxidant properties of the compound, contributing to its ability to scavenge free radicals and mitigate oxidative stress.

- Cytotoxicity : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines, which may be attributed to their ability to induce apoptosis or inhibit cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives:

| Study | Findings |

|---|---|

| Research on IKK-2 Inhibition | Demonstrated that thiophene carboxamides significantly inhibit IKK-2 activity, leading to reduced inflammation and tumor growth in preclinical models. |

| Cytotoxicity Assays | Related compounds showed IC50 values ranging from 10 μM to 50 μM against different cancer cell lines, indicating moderate to high cytotoxicity. |

| Antioxidant Studies | Compounds exhibited significant free radical scavenging activity, with some derivatives showing up to 80% inhibition of oxidative stress markers in vitro. |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Nucleophilic Substitution : The ethylthio group is introduced into the thiophene ring.

- Amide Coupling : The benzamide group is added using reagents like EDCI and HOBt.

- Suzuki-Miyaura Coupling : The phenyl group is incorporated through a palladium-catalyzed reaction with a boronic acid derivative.

These methods allow for the generation of various derivatives with potentially enhanced biological activities.

Q & A

Basic Research Questions

Q. What validated synthetic routes exist for 2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide, and how can reaction yields be optimized?

- Methodology :

- Begin with stepwise functionalization of the thiophene core. Introduce the ethylthio group via nucleophilic substitution, followed by benzamidation using coupling agents like EDCI/HOBt. Optimize solvent systems (e.g., DMF or THF) and temperature gradients (60–80°C) to enhance intermediate stability.

- Monitor yields using HPLC and adjust stoichiometric ratios of reagents (e.g., 1.2 equivalents of benzoyl chloride) to minimize side reactions. Reaction optimization can be guided by computational tools like density functional theory (DFT) to predict transition states .

- Validate purity at each step via TLC (Rf values) and column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign peaks using - and -NMR in deuterated DMSO or CDCl3. Key signals include aromatic protons (δ 7.2–8.1 ppm), thiophene-SCH2CH3 (δ 2.8–3.1 ppm), and carboxamide NH (δ 10.2–10.8 ppm). Compare with similar thiophene derivatives for structural confirmation .

- IR : Confirm amide bonds (C=O stretch at ~1650 cm) and thioether linkages (C-S stretch at ~680 cm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H] and fragmentation patterns.

Q. How can solubility and stability profiles be systematically evaluated for this compound?

- Methodology :

- Perform solubility screening in polar (water, ethanol) and non-polar solvents (DCM, ethyl acetate) at 25°C. Use UV-Vis spectroscopy to quantify saturation points.

- Assess stability under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC to detect degradation products (e.g., hydrolysis of the amide bond). Adjust formulation using co-solvents (e.g., PEG-400) if instability is observed .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity in the synthesis of intermediates?

- Methodology :

- Employ quantum mechanical calculations (e.g., Gaussian 16) to model reaction pathways. Calculate activation energies for competing routes (e.g., benzamidation at C3 vs. C5 of the thiophene ring).

- Use molecular docking to simulate interactions between intermediates and catalysts (e.g., Pd-based systems for cross-coupling). Validate predictions with kinetic studies (e.g., time-resolved NMR) .

Q. What strategies resolve contradictory biological activity data reported in literature for structurally analogous compounds?

- Methodology :

- Replicate assays under standardized conditions (e.g., fixed cell lines, ATP-based viability tests). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).

- Apply meta-analysis to identify confounding variables (e.g., solvent DMSO concentration differences). Use cheminformatics tools (e.g., KNIME) to correlate structural variations (e.g., substituent electronegativity) with activity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

- Methodology :

- Synthesize analogs with modifications at the phenylthiophene (e.g., electron-withdrawing groups) or ethylthio moieties. Test against target enzymes (e.g., kinases) using IC assays.

- Apply QSAR models (e.g., CoMFA) to map steric/electrostatic fields influencing activity. Prioritize derivatives with predicted logP <3.5 for improved bioavailability .

Q. What role do advanced data management systems play in ensuring reproducibility for this compound’s research?

- Methodology :

- Implement electronic lab notebooks (ELNs) to track synthetic protocols and raw data (e.g., ChemAxon). Use blockchain-based timestamping for audit trails.

- Integrate spectral databases (e.g., SciFinder) to cross-reference NMR/IR data. Apply machine learning (e.g., Random Forest) to detect outliers in large datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.